2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol
Description
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O/c5-3-7-4(9-8-3)6-1-2-10/h10H,1-2H2,(H4,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDAHUISFBDIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-amino-1H-1,2,4-triazole with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Another method involves the use of aminoguanidine hydrochloride and ethylene glycol. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired triazole derivative . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability . Additionally, the use of microwave irradiation has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: The amino group on the triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxides of the triazole derivative.
Reduction: Formation of amine derivatives of the triazole ring.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Comparison with Similar Compounds
Structural Variations and Substituents
The compound’s key structural feature is the 5-amino-4H-1,2,4-triazol-3-yl group connected to ethanolamine. Analogous compounds differ in substituents, heterocyclic systems, or linker groups (Table 1).
Table 1: Structural Comparison of Triazole Derivatives
Physical and Chemical Properties
- Solubility: The ethanolamine group in the target compound enhances polarity, favoring solubility in polar solvents (acetic acid, n-butanol) . Sulfanyl-linked derivatives (e.g., ) exhibit increased lipophilicity due to aromatic substituents.
- Stability: Amino groups may confer susceptibility to oxidation, whereas sulfanyl-linked analogs (e.g., ) show greater stability under acidic conditions.
Biological Activity
The compound 2-[(5-Amino-4H-1,2,4-triazol-3-yl)amino]ethan-1-ol is a derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazole compounds are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazole ring with an amino group and an ethanolamine moiety. This structure contributes to its solubility and ability to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
Studies indicate that the compound shows moderate to good activity against both Gram-positive and Gram-negative bacteria as well as some fungi .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The triazole ring can interact with enzyme active sites, potentially inhibiting their function.
- Cell Membrane Disruption : The compound's lipophilicity allows it to penetrate cell membranes effectively, leading to cellular disruption.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to cytotoxic effects against cancer cells.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of various triazole derivatives including our compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound .
- Anticancer Research : In a study focusing on breast cancer treatment, researchers found that administration of triazole derivatives led to reduced tumor size in animal models. The study attributed this effect to the induction of apoptosis mediated by increased ROS levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
